

# 1-(2-Methoxyethyl)-2-thiourea chemical structure and IUPAC name

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## Compound of Interest

Compound Name: 1-(2-Methoxyethyl)-2-thiourea

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## An In-depth Technical Guide to 1-(2-Methoxyethyl)-2-thiourea

This technical guide provides a comprehensive overview of **1-(2-Methoxyethyl)-2-thiourea**, a molecule of interest in chemical and pharmaceutical research. The document details its chemical structure, IUPAC name, physicochemical properties, a representative synthetic protocol, and a conceptual workflow for its preparation, designed for researchers, scientists, and professionals in drug development.

## Chemical Structure and Nomenclature

**1-(2-Methoxyethyl)-2-thiourea** is an organosulfur compound featuring a thiourea core substituted with a 2-methoxyethyl group. The thiourea functional group is characterized by a central carbon atom double-bonded to a sulfur atom and single-bonded to two nitrogen atoms.

- IUPAC Name: 1-(2-Methoxyethyl)thiourea
- Chemical Formula: C<sub>4</sub>H<sub>10</sub>N<sub>2</sub>OS[1][2]
- SMILES: COCCNC(N)=S[2]

The structure consists of a methoxyethyl chain (-CH<sub>2</sub>CH<sub>2</sub>OCH<sub>3</sub>) attached to one of the nitrogen atoms of the thiourea moiety (-NHC(=S)NH<sub>2</sub>).

## Physicochemical and Computational Data

The properties of **1-(2-Methoxyethyl)-2-thiourea** are summarized in the table below. These data are crucial for its handling, characterization, and application in experimental settings.

Property	Value	Reference
Molecular Weight	134.20 g/mol	<a href="#">[1]</a> <a href="#">[2]</a>
Melting Point	74-76 °C	<a href="#">[1]</a>
Boiling Point	216.8 ± 42.0 °C (Predicted)	<a href="#">[1]</a>
Density	1.133 ± 0.06 g/cm³ (Predicted)	<a href="#">[1]</a>
Storage Temperature	2-8 °C	<a href="#">[1]</a>
Topological Polar Surface Area (TPSA)	47.28 Å²	<a href="#">[2]</a>
LogP (octanol-water partition coefficient)	-0.534	<a href="#">[2]</a>
Hydrogen Bond Donors	2	<a href="#">[2]</a>
Hydrogen Bond Acceptors	2	<a href="#">[2]</a>
Rotatable Bonds	3	<a href="#">[2]</a>

## Representative Synthesis Protocol

While various methods exist for the synthesis of substituted thioureas, a common and effective approach involves the reaction of an amine with an isothiocyanate. Below is a representative experimental protocol for the synthesis of **1-(2-Methoxyethyl)-2-thiourea**, adapted from general procedures for thiourea derivative synthesis.

Objective: To synthesize **1-(2-Methoxyethyl)-2-thiourea** from 2-methoxyethylamine and a suitable thiocyanate source. A common laboratory-scale synthesis involves the in-situ generation of an isothiocyanate or the use of a thiocarbonyl transfer reagent. A straightforward method utilizes the reaction of the primary amine with benzoyl isothiocyanate followed by hydrolysis.

**Materials:**

- 2-Methoxyethylamine
- Benzoyl isothiocyanate
- Sodium hydroxide (NaOH)
- Ethanol
- Dichloromethane (DCM)
- Hydrochloric acid (HCl)
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )
- Standard laboratory glassware and magnetic stirrer

**Procedure:**

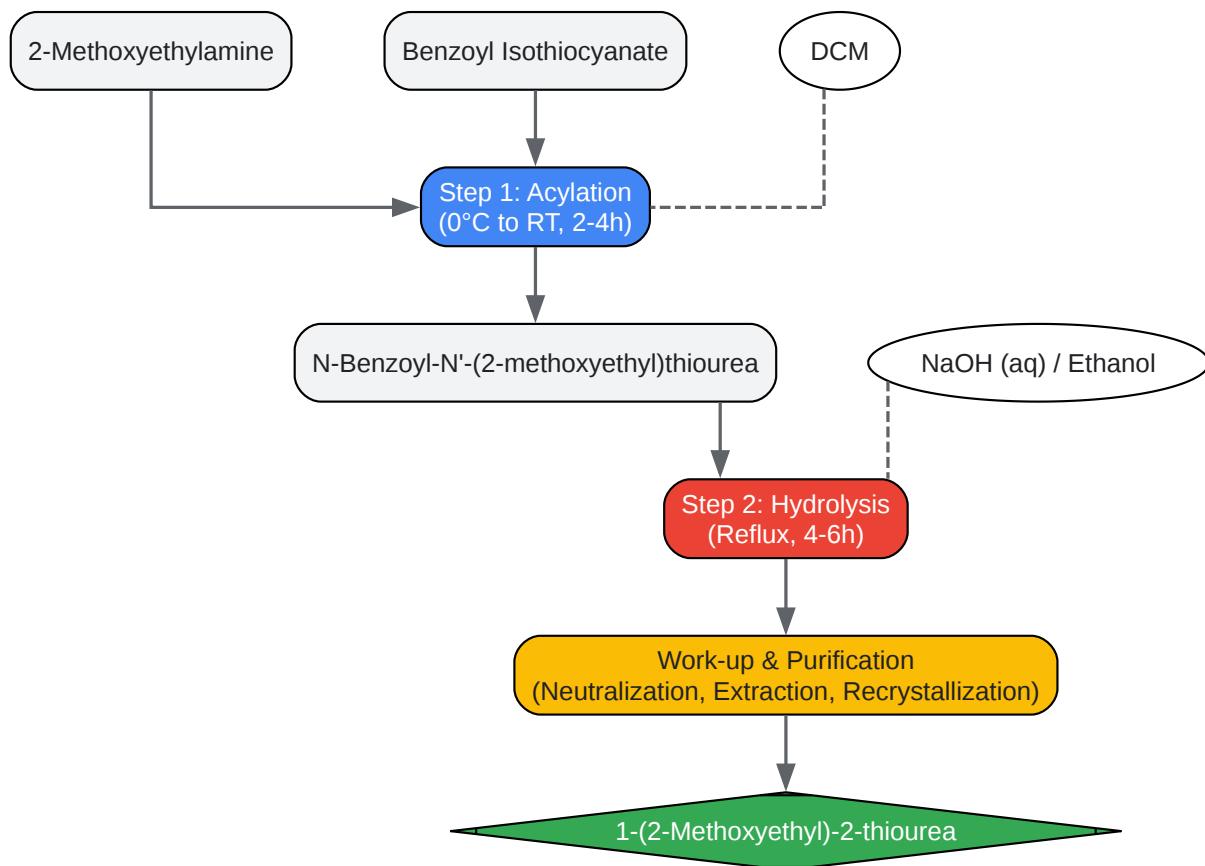
- Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-methoxyethylamine (1.0 equivalent) in dichloromethane (DCM).
- Addition of Reagent: Cool the solution in an ice bath. Add a solution of benzoyl isothiocyanate (1.0 equivalent) in DCM dropwise to the stirred amine solution over 15-20 minutes.
- Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Intermediate Hydrolysis: Once the formation of the intermediate N-benzoyl-N'-(2-methoxyethyl)thiourea is complete, add a 1 M aqueous solution of sodium hydroxide (2.5 equivalents). Add ethanol as a co-solvent to ensure miscibility and heat the mixture to reflux for 4-6 hours to cleave the benzoyl group.
- Work-up: After cooling to room temperature, neutralize the reaction mixture with 1 M HCl. Extract the aqueous layer with DCM (3 x 50 mL).

- Purification: Combine the organic layers, dry over anhydrous  $\text{MgSO}_4$ , filter, and concentrate the solvent under reduced pressure to yield the crude product.
- Final Product: The crude **1-(2-Methoxyethyl)-2-thiourea** can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford the final product as a solid.

Characterization: The final product should be characterized by techniques such as  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, mass spectrometry, and melting point analysis to confirm its identity and purity.

## Synthesis Workflow Diagram

The following diagram illustrates the logical workflow for the synthesis of **1-(2-Methoxyethyl)-2-thiourea** as described in the protocol above.



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Caption: Synthetic workflow for **1-(2-Methoxyethyl)-2-thiourea**.

## Biological Context and Potential Applications

Thiourea derivatives are a well-established class of compounds with a broad spectrum of biological activities, including antibacterial, antioxidant, anticancer, and anti-inflammatory properties.<sup>[3][4]</sup> The mechanism of action for many thiourea derivatives involves targeting specific enzymes and signaling pathways. For instance, various derivatives have been shown to inhibit kinases, cyclooxygenases (COX), and other enzymes crucial for cell proliferation and inflammation.<sup>[5]</sup>

While the specific biological targets of **1-(2-Methoxyethyl)-2-thiourea** are not extensively documented in publicly available literature, its structural motifs suggest potential for bioactivity. The thiourea core can form key hydrogen bonding interactions with biological macromolecules, a feature exploited in many approved drugs.<sup>[3]</sup> Further research and screening are necessary to elucidate its specific mechanism of action and therapeutic potential. Professionals in drug development may consider this compound as a scaffold for developing novel therapeutic agents.

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